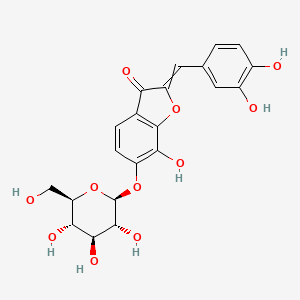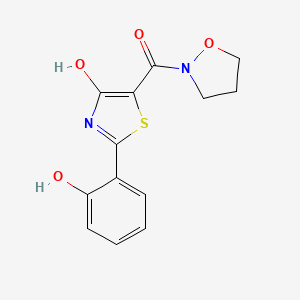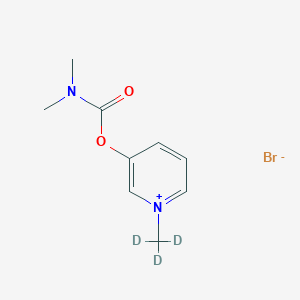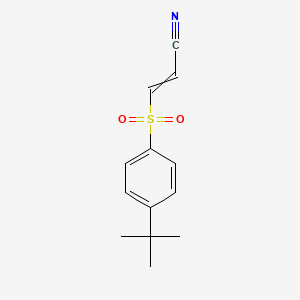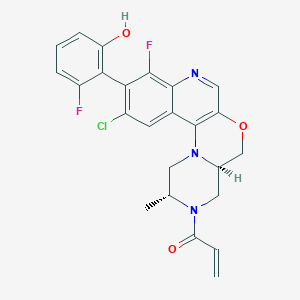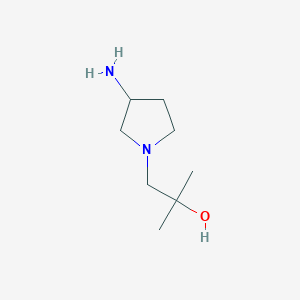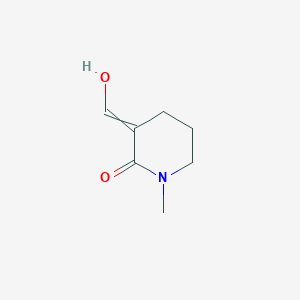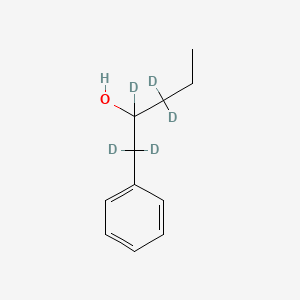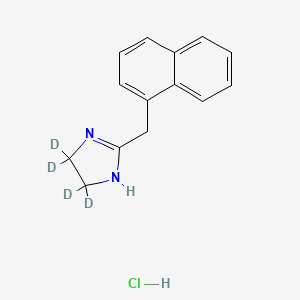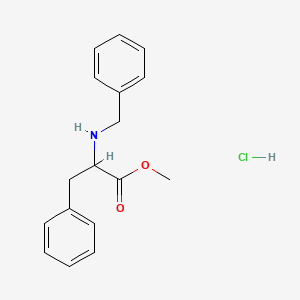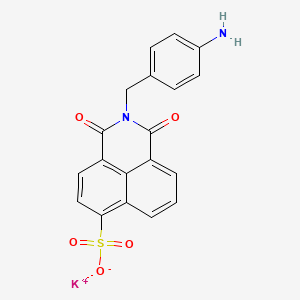
4-Sulfo-N-(4-aminobenzyl)-1,8-naphthalimide potassium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Sulfo-N-(4-aminobenzyl)-1,8-naphthalimide potassium is a synthetic organic compound known for its unique chemical structure and properties. It is characterized by the presence of a sulfonic acid group, an aminobenzyl group, and a naphthalimide core. This compound is often used in various scientific research applications due to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Sulfo-N-(4-aminobenzyl)-1,8-naphthalimide potassium typically involves multiple steps:
Naphthalimide Formation: The initial step involves the formation of the naphthalimide core. This can be achieved by reacting 1,8-naphthalic anhydride with an appropriate amine under reflux conditions.
Sulfonation: The naphthalimide core is then sulfonated using sulfuric acid or chlorosulfonic acid to introduce the sulfonic acid group.
Aminobenzylation: The final step involves the introduction of the aminobenzyl group. This can be done by reacting the sulfonated naphthalimide with 4-aminobenzyl chloride in the presence of a base such as potassium carbonate.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of each step, and purification techniques such as crystallization or chromatography are employed to obtain the final product.
化学反応の分析
Types of Reactions
4-Sulfo-N-(4-aminobenzyl)-1,8-naphthalimide potassium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonic acid group can participate in substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the naphthalimide core.
Reduction: Reduced forms of the naphthalimide or aminobenzyl groups.
Substitution: Substituted derivatives with various functional groups replacing the sulfonic acid group.
科学的研究の応用
4-Sulfo-N-(4-aminobenzyl)-1,8-naphthalimide potassium has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a fluorescent probe for detecting various analytes.
Biology: Employed in the study of enzyme activities and as a fluorescent marker in cellular imaging.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the production of dyes and pigments due to its stable and vibrant color properties.
作用機序
The mechanism of action of 4-Sulfo-N-(4-aminobenzyl)-1,8-naphthalimide potassium involves its interaction with specific molecular targets. The sulfonic acid group enhances its solubility in aqueous environments, while the aminobenzyl and naphthalimide groups contribute to its binding affinity and reactivity. The compound can interact with proteins, nucleic acids, and other biomolecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 4-Sulfo-N-(4-aminophenyl)-1,8-naphthalimide potassium
- 4-Sulfo-N-(4-methylbenzyl)-1,8-naphthalimide potassium
- 4-Sulfo-N-(4-hydroxybenzyl)-1,8-naphthalimide potassium
Uniqueness
4-Sulfo-N-(4-aminobenzyl)-1,8-naphthalimide potassium is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple scientific fields make it a valuable compound for research and industrial purposes.
特性
分子式 |
C19H13KN2O5S |
|---|---|
分子量 |
420.5 g/mol |
IUPAC名 |
potassium;2-[(4-aminophenyl)methyl]-1,3-dioxobenzo[de]isoquinoline-6-sulfonate |
InChI |
InChI=1S/C19H14N2O5S.K/c20-12-6-4-11(5-7-12)10-21-18(22)14-3-1-2-13-16(27(24,25)26)9-8-15(17(13)14)19(21)23;/h1-9H,10,20H2,(H,24,25,26);/q;+1/p-1 |
InChIキー |
UZNIVFJOOQNHOE-UHFFFAOYSA-M |
正規SMILES |
C1=CC2=C(C=CC3=C2C(=C1)C(=O)N(C3=O)CC4=CC=C(C=C4)N)S(=O)(=O)[O-].[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[5-(Difluoromethyl)pyridin-2-YL]methanol](/img/structure/B12430031.png)

